molecular formula C15H22N2O4 B1394111 Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate CAS No. 960401-42-7

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

Cat. No. B1394111
M. Wt: 294.35 g/mol
InChI Key: CYWSZTNZWXEFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049013B2

Procedure details

Dissolve 3-(2-methoxy-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (210 g, 639 mmol) in THF (630 mL) and transfer with MeOH (1680 mL) to a stainless steel tank containing 10% palladium on carbon pre-wet with toluene. Hydrogenate the mixture on a Parr shaker for 2.5 h. Remove the catalyst by filtration through diatomaceous earth and rinse the solids with MeOH. Concentrate the filtrate in vacuo, and then co-evaporate the residue three times with heptane (500 mL each time) to obtain 190 g (99%) of the title compound as a tan solid which is used immediately in the next reaction. 1H NMR (300 MHz, CDCl3) δ: 6.48 (d, 1H, J=8.5), 6.30 (d, 1H, J=2.6), 6.17 (dd, 1H, J=2.4, 8.5), 4.77 (m, 1H), 4.19 (m, 2H), 4.04 (m, 2H), 3.81 (s, 3H), 3.59 (br s, 2H), 1.42 (s, 9H).
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
1680 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:14]=2[O:22][CH3:23])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CO.C1(C)C=CC=CC=1>C1COCC1.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:14]=2[O:22][CH3:23])[CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
630 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1680 mL
Type
reactant
Smiles
CO
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration through diatomaceous earth
WASH
Type
WASH
Details
rinse the solids with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.